5-chloro-N-[2-(dimethylamino)-2-(furan-2-yl)ethyl]-2-methoxybenzamide
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Overview
Description
5-chloro-N-[2-(dimethylamino)-2-(furan-2-yl)ethyl]-2-methoxybenzamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a chloro-substituted benzamide core, a dimethylamino group, and a furan ring. The presence of these functional groups contributes to its diverse chemical reactivity and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-N-[2-(dimethylamino)-2-(furan-2-yl)ethyl]-2-methoxybenzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Benzamide Core: The initial step involves the chlorination of 2-methoxybenzoic acid to form 5-chloro-2-methoxybenzoic acid.
Amidation Reaction: The chlorinated benzoic acid is then converted to the corresponding benzamide by reacting with an amine, such as dimethylamine, under appropriate conditions.
Introduction of the Furan Ring:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.
Chemical Reactions Analysis
Types of Reactions
5-chloro-N-[2-(dimethylamino)-2-(furan-2-yl)ethyl]-2-methoxybenzamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea (NH2CSNH2).
Major Products Formed
Oxidation: Furan-2,3-dione derivatives.
Reduction: Corresponding amine derivatives.
Substitution: Various substituted benzamide derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study cellular processes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials and chemical intermediates
Mechanism of Action
The mechanism of action of 5-chloro-N-[2-(dimethylamino)-2-(furan-2-yl)ethyl]-2-methoxybenzamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes or receptors involved in cellular signaling pathways.
Pathways Involved: It may modulate pathways related to inflammation, cell proliferation, and apoptosis, thereby exerting its biological effects.
Comparison with Similar Compounds
Similar Compounds
4-amino-5-chloro-N-[2-(diethylamino)ethyl]-2-methoxybenzamide: Similar structure but with an ethyl group instead of a furan ring.
Metoclopramide: A related benzamide derivative with different pharmacological properties.
Uniqueness
The presence of the furan ring in 5-chloro-N-[2-(dimethylamino)-2-(furan-2-yl)ethyl]-2-methoxybenzamide distinguishes it from other similar compounds, potentially contributing to its unique chemical reactivity and biological activities .
Properties
CAS No. |
851892-74-5 |
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Molecular Formula |
C16H19ClN2O3 |
Molecular Weight |
322.78 g/mol |
IUPAC Name |
5-chloro-N-[2-(dimethylamino)-2-(furan-2-yl)ethyl]-2-methoxybenzamide |
InChI |
InChI=1S/C16H19ClN2O3/c1-19(2)13(15-5-4-8-22-15)10-18-16(20)12-9-11(17)6-7-14(12)21-3/h4-9,13H,10H2,1-3H3,(H,18,20) |
InChI Key |
UKLPWYXYCCXPGO-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C(CNC(=O)C1=C(C=CC(=C1)Cl)OC)C2=CC=CO2 |
solubility |
45.1 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
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